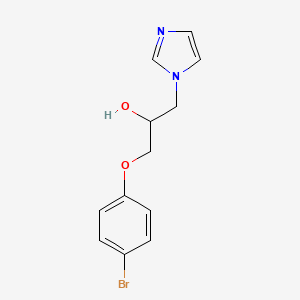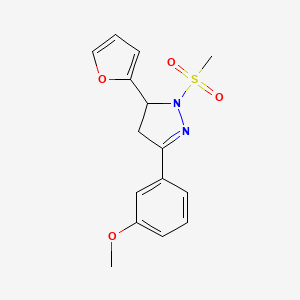![molecular formula C26H22ClN5O3 B4110145 N-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-3,4-dimethoxybenzamide](/img/structure/B4110145.png)
N-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-3,4-dimethoxybenzamide
Vue d'ensemble
Description
N-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-3,4-dimethoxybenzamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolopyrimidine core, which is fused with a benzamide moiety, making it a unique and interesting molecule for scientific research.
Méthodes De Préparation
The synthesis of N-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-3,4-dimethoxybenzamide typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to form the triazolopyrimidine core. The final step involves the coupling of the triazolopyrimidine with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the target compound .
Analyse Des Réactions Chimiques
N-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide
Applications De Recherche Scientifique
N-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-3,4-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of N-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
N-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also has a fused heterocyclic structure and exhibits similar biological activities, including CDK inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazolopyrimidine core, known for its anticancer properties.
1,2,4-Triazolo[1,5-a]pyrimidine derivatives: These compounds share the triazolopyrimidine scaffold and have been studied for their potential as therapeutic agents .
Propriétés
IUPAC Name |
N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN5O3/c1-34-22-13-10-18(14-23(22)35-2)24(33)29-25-30-26-28-20(16-8-11-19(27)12-9-16)15-21(32(26)31-25)17-6-4-3-5-7-17/h3-15,21H,1-2H3,(H2,28,29,30,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRVLUSPODBQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-1-adamantyl-4-[4-(4-methylbenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4110062.png)
![6-BROMO-1-(4-ETHYLBENZOYL)-1-METHYL-1A-(PIPERIDINOCARBONYL)-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE](/img/structure/B4110089.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B4110093.png)
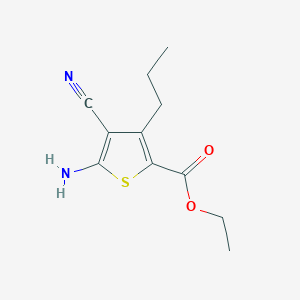
![3-(4-CHLOROPHENYL)-6-IODO-2-[(E)-2-(3-PYRIDYL)-1-ETHENYL]-4(3H)-QUINAZOLINONE](/img/structure/B4110100.png)
![N-[(OXOLAN-2-YL)METHYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE](/img/structure/B4110107.png)
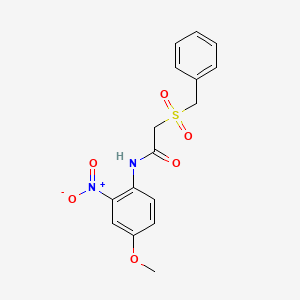
![N-(2-methyl-4-nitrophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4110117.png)
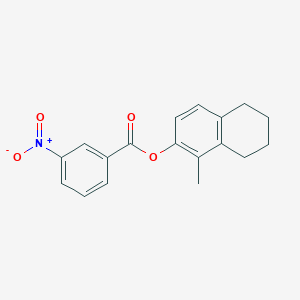
![methyl 2-[({[5-(anilinocarbonyl)-3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetyl)amino]benzoate](/img/structure/B4110120.png)
![11-Naphthalen-1-yl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B4110127.png)
![5-(2,4-Dichlorophenyl)-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4110134.png)
